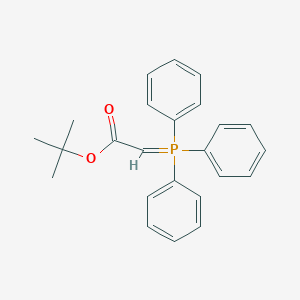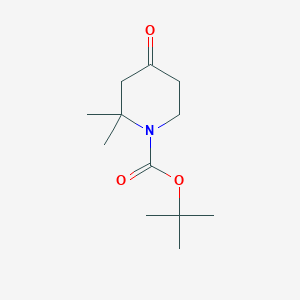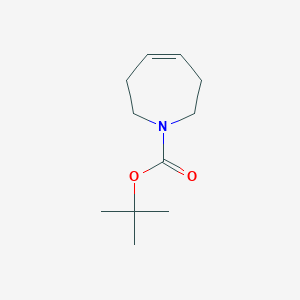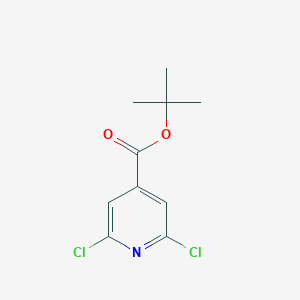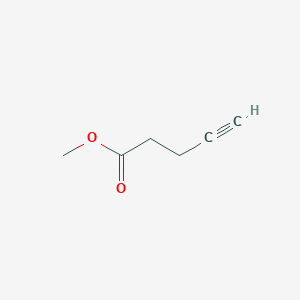
Methyl pent-4-ynoate
Übersicht
Beschreibung
Methyl pent-4-ynoate, also known as 4-methylpent-4-ynoic acid, is an organic compound belonging to the class of alkyl esters. It is a colorless, volatile liquid with a characteristic odor and a boiling point of 78°C. This compound is widely used as a laboratory reagent and as an intermediate in the synthesis of other compounds. It is also used in the production of polymers, pharmaceuticals, and cosmetics.
Wissenschaftliche Forschungsanwendungen
Analytical and Structural Characterization
Methyl pent-4-ynoate and its analogs have been the subject of extensive analytical and structural characterization. For instance, a study on methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA) provided detailed insights through methods like gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and spectroscopic techniques. This research enhances understanding of such substances for forensic and clinical applications (Dybowski et al., 2021).
Synthesis and Chemical Interactions
The synthesis of various compounds using this compound derivatives has been explored. For example, research on the synthesis of methyl 7‐hydroxyhept‐5‐ynoate and methyl (E)-2-[(3S,4S)-4-hydroxy-3-(pent-3-yloxy)pyrrolidin-2-ylidene]propanoate shows the potential of these derivatives in creating complex chemical structures (Casy et al., 2003); (Gimalova et al., 2013).
Dielectric Material Application
In the field of energy storage and electronics, this compound derivatives have been investigated. Poly-4-methyl-1-pentene, for example, has been studied for its dielectric properties, making it a potential candidate for use in electrical capacitors due to its high energy density, low dielectric loss, and temperature resistance (Ghule et al., 2021).
Spectroscopic and Polymeric Studies
Research on the correlation between spectroscopic characteristics and polymeric structure of Er3+ complex with pent-4-ynoate offers insight into the electrostatic nature of metal-ligand bonds, which is crucial in materials science and chemistry (Oczko et al., 2015).
Applications in Organic Synthesis
This compound derivatives have been utilized in the synthesis of organofluoro compounds, which are significant in creating various heterocycles and biphenyls, highlighting their versatility in organic synthesis (Sun et al., 2016).
Biodegradable Polymers
The compound has also been studied in the synthesis of biodegradable hyperbranched aliphatic polyesters derived from pentaerythritol, demonstrating its potential in developing environmentally friendly materials (Kricheldorf et al., 2008).
Plasticization Performance
This compound derivatives like bicyclo[2.2.1]heptan-2-yl-methyl pent-4-ynoate have been synthesized and evaluated for their plasticization performance in GAP-based polymers, indicating their utility in enhancing material properties (Shen et al., 2019).
Safety and Hazards
Methyl pent-4-ynoate is classified as a dangerous substance. It has hazard statements H225, H315, H319, and H335 . These statements indicate that the substance is highly flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, and keeping away from sources of ignition .
Eigenschaften
IUPAC Name |
methyl pent-4-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h1H,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSNOLUUFIWIHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21565-82-2 | |
| Record name | methyl pent-4-ynoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for producing Methyl pent-4-ynoate?
A: One method involves the Fe(III)-catalyzed dehydration coupling reaction of ketene dithioacetals and Propargyl alcohols, leading to the formation of gem-dialkylthiopenten-4-ynes, which can then be converted into this compound [].
Q2: Can this compound be utilized in click chemistry reactions?
A: Yes, the terminal alkyne group in this compound makes it suitable for azide-alkyne click reactions. Research has demonstrated its successful grafting onto azide-functionalized mesoporous silica microdots via copper-catalyzed azide-alkyne cycloaddition (CuAAC) []. This highlights its potential for surface modification and material functionalization applications.
Q3: Are there any studies exploring the potential of this compound derivatives as plasticizers?
A: Researchers have investigated structurally similar compounds like bicyclo[2.2.1]heptan-2-yl-methyl pent-4-ynoate (NPEA) as reactive plasticizers for GAP-based polymers []. While not directly focusing on this compound, this study suggests potential applications for related alkyne-containing molecules in material science, particularly for enhancing polymer flexibility and processability.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



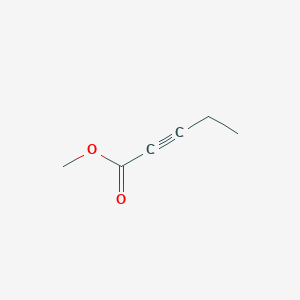
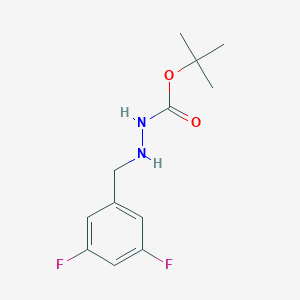
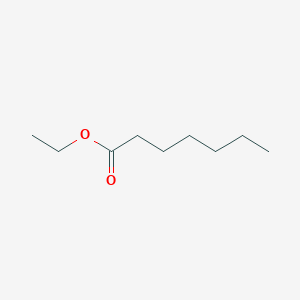

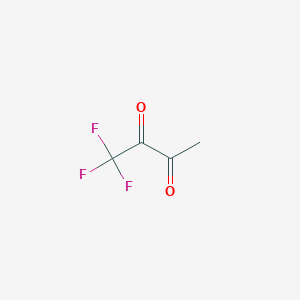
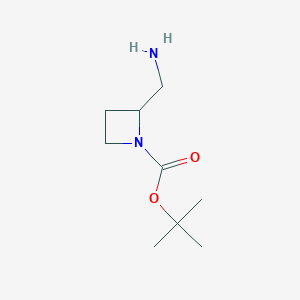
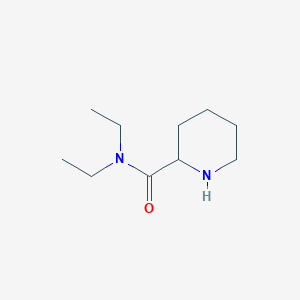
![Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B153118.png)
